molecular formula C17H17ClN2O3S B11560303 2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11560303
M. Wt: 364.8 g/mol
InChI Key: NZSDFVHKSOLHKP-DJKKODMXSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings, sulfur, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

    Formation of the hydrazide: The starting material, 2-hydroxy-3-methoxybenzaldehyde, is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Thioether formation: The hydrazone is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.

    Final condensation: The resulting intermediate is then condensed with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and proliferation.

    Pathway Modulation: It can modulate pathways involved in apoptosis (programmed cell death), making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

What sets 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a methoxy and hydroxy group on the aromatic ring enhances its potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O3S/c1-23-15-4-2-3-13(17(15)22)9-19-20-16(21)11-24-10-12-5-7-14(18)8-6-12/h2-9,22H,10-11H2,1H3,(H,20,21)/b19-9+

InChI Key

NZSDFVHKSOLHKP-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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